molecular formula C17H19FN4O B2768854 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189498-01-7

8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2768854
CAS RN: 2189498-01-7
M. Wt: 314.364
InChI Key: OSHWLSMRHDXHJV-UHFFFAOYSA-N
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Description

8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of bicyclic azabicyclooctanes. It has attracted significant attention in the scientific community due to its unique structural properties and potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis of Azabicyclic Compounds

Research by Ikeda et al. (1996) focuses on the synthesis of bridged azabicyclic compounds using radical translocation reactions. The study explores the quantitative yield of 8-azabicyclo[3.2.1]octane as a diastereomeric mixture through the treatment of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine-2-carboxylate with tributyltin hydride and azoisobutyronitrile in boiling toluene. This process highlights the versatility of azabicyclic compounds in organic synthesis and their potential applications in various chemical transformations (Ikeda, Kugo, & Sato, 1996).

Fluorination Techniques

The work of Lal (1993) introduces a new family of «N-F»-type electrophilic reagent for the fluorination of a wide variety of organic substrates. This includes steroidal enol acetates, silyl enol ethers, and mildly activated aromatic compounds. The products from these reactions were obtained with good yields and regioselectivity under mild conditions, underscoring the significance of efficient fluorination methods in enhancing the reactivity and utility of organic molecules (Lal, 1993).

Advanced Organic Synthesis Applications

A study by Apeland et al. (2015) elaborates on the intermolecular reactions of a foiled carbene with carbonyl compounds, showcasing the effects of trishomocyclopropyl stabilization. The intricate mechanism of this reaction, involving a bimolecular nucleophilic addition followed by pinacolic rearrangement, provides insights into the development of novel synthetic routes for complex organic molecules. The research signifies the potential of these methodologies in synthesizing compounds with specific structural and functional attributes (Apeland, Rosenberg, Arion, Kählig, & Brinker, 2015).

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-11-2-3-12(8-16(11)18)17(23)22-13-4-5-14(22)10-15(9-13)21-7-6-19-20-21/h2-3,6-8,13-15H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWLSMRHDXHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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